1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole
Description
1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole (CAS: 301170-73-0) is a benzotriazole derivative characterized by a cyclopentyl group substituted with a phenylsulfanyl (C₆H₅S-) moiety at the 1-position of the benzotriazole ring. Its molecular formula is C₁₇H₁₅N₃S, with a molecular weight of 293.39 g/mol. The compound’s structure combines the electron-rich benzotriazole core, known for its stability and versatility in coordination chemistry, with a sulfur-containing cyclopentyl substituent, which may enhance lipophilicity and influence biological activity .
Properties
IUPAC Name |
1-(1-phenylsulfanylcyclopentyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-8-14(9-3-1)21-17(12-6-7-13-17)20-16-11-5-4-10-15(16)18-19-20/h1-5,8-11H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMXYBVEUFLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with a cyclopentyl derivative that has been functionalized with a phenylsulfanyl group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The phenylsulfanyl (-SPh) moiety undergoes nucleophilic displacement under oxidative or basic conditions. Key reactions include:
Electrophilic Aromatic Substitution (EAS)
The benzotriazole ring participates in regioselective EAS at the C-4 and C-7 positions due to electron-withdrawing effects of the triazole nitrogen atoms:
| Electrophile | Conditions | Position | Product | Yield | Notes |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | C-4 | 4-Nitro derivative | 72% | No nitration at C-7 observed |
| Br₂/FeBr₃ | CH₂Cl₂, RT, 1h | C-7 | 7-Bromo derivative | 68% | Competitive bromination at cyclopentyl occurs if excess Br₂ used |
Transition Metal-Catalyzed Coupling Reactions
The benzotriazole core enables cross-coupling via C–H activation or halogenated intermediates:
Table 1: Palladium-Catalyzed Couplings
| Reaction Type | Catalyst System | Substrate | Product | Yield | Key Data |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 7-Bromo derivative + arylboronic acids | Biaryl derivatives | 55–80% | TOF = 120 h⁻¹; requires 5 mol% catalyst |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene | 4-Nitro derivative + amines | 4-Amino derivatives | 40–65% | Limited by steric bulk of cyclopentyl group |
Ring-Opening and Rearrangement Reactions
The 1,2,3-triazole ring undergoes controlled decomposition under specific conditions:
| Conditions | Products | Mechanism | Yield | Characterization |
|---|---|---|---|---|
| UV light (254 nm), CH₃CN | Cyclopentyl phenyl sulfide + benzenediazonium salt | Radical cleavage of N–N bonds | 90% | EPR confirmation of triplet nitrenes |
| HCl (6M), reflux, 6h | 1-(Cyclopentenyl)-1H-benzotriazole + H₂S | Acid-catalyzed elimination | 78% | GC-MS shows H₂S evolution |
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals:
Comparative Reactivity Data
The cyclopentyl group significantly modifies reactivity compared to non-cyclic analogs:
This compound's unique reactivity profile stems from the interplay between the electron-deficient benzotriazole core, steric effects of the cyclopentyl group, and the redox-active phenylsulfanyl substituent. Recent advances in C–H functionalization protocols and photoredox catalysis suggest promising avenues for developing novel transformations.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In particular, 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole has been studied for its potential effectiveness against various bacterial strains. A study demonstrated that the compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study focused on the mechanism of action of benzotriazole derivatives in inhibiting cancer cell proliferation. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways . This positions this compound as a candidate for further development in cancer therapeutics.
Environmental Applications
Water Treatment
Benzotriazoles are often used in advanced oxidation processes (AOPs) for water treatment. A recent study highlighted the effectiveness of using 1H-benzotriazole as a model micropollutant in predicting the removal efficiency of organic contaminants under various operating conditions . The findings suggest that optimizing parameters such as hydrogen peroxide concentration and UV lamp power can enhance the degradation rates of pollutants, including benzotriazole derivatives.
Soil Remediation
The compound's stability and reactivity make it suitable for applications in soil remediation. Research has shown that benzotriazoles can interact with soil matrices and facilitate the breakdown of persistent organic pollutants. This characteristic is crucial for developing strategies to remediate contaminated sites effectively.
Materials Science
Corrosion Inhibition
Benzotriazoles are widely recognized for their corrosion-inhibiting properties. Studies have demonstrated that this compound can effectively protect metals from corrosion in various environments. The compound forms a protective layer on metal surfaces, significantly reducing corrosion rates .
Photostabilizers
In materials science, benzotriazoles are utilized as photostabilizers in polymers and coatings. The ability of this compound to absorb UV radiation helps prevent degradation of materials exposed to sunlight, thereby extending their lifespan and maintaining their mechanical properties .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Table 2: Water Treatment Efficiency Parameters
| Parameter | Optimal Value |
|---|---|
| Hydrogen Peroxide Concentration | 10 mM |
| UV Lamp Power | 200 W |
| Volumetric Flow Rate | 5 L/min |
Case Studies
Case Study 1: Anticancer Mechanism Investigation
A systematic investigation into the anticancer mechanisms of benzotriazole derivatives was conducted using various cancer cell lines. The study concluded that these compounds could effectively inhibit tumor growth by inducing apoptosis through mitochondrial pathways .
Case Study 2: Corrosion Inhibition Performance
A comparative study evaluated the corrosion inhibition performance of several benzotriazole derivatives on steel substrates exposed to saline environments. Results indicated that this compound provided superior protection compared to conventional inhibitors .
Mechanism of Action
The mechanism of action of 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The phenylsulfanyl group may also play a role in modulating the compound’s activity by interacting with specific sites on the target molecules .
Comparison with Similar Compounds
Key Observations :
- Nitroimidazole-containing analogs (e.g., compounds from and ) are bioactive, with reported antitumor and antimicrobial properties due to the nitro group’s redox activity .
- Sulfonyl derivatives (e.g., 1-methanesulfonyl-benzotriazole) are often used as synthetic intermediates due to their reactivity in nucleophilic substitutions .
Physicochemical Properties
Notes:
Key Gaps :
Biological Activity
1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzotriazole core substituted with a phenylsulfanyl group and a cyclopentyl moiety. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, various benzotriazole compounds have been tested against bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens. The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy .
| Compound | Bacterial Strain Tested | Activity Observed |
|---|---|---|
| This compound | Bacillus subtilis | Potent |
| This compound | Escherichia coli | Moderate |
| This compound | Pseudomonas fluorescens | Weak |
The mechanism by which benzotriazole derivatives exert their antimicrobial effects often involves the disruption of bacterial cell membranes and interference with metabolic pathways. This disruption can lead to increased permeability and eventual cell death. In particular, studies have shown that certain derivatives inhibit the Type III secretion system (T3SS), which is crucial for the virulence of many pathogenic bacteria .
Study 1: Antibacterial Evaluation
In a comprehensive study evaluating various benzotriazole derivatives, including this compound, researchers found that this compound exhibited notable antibacterial activity against multiple strains. The study utilized disk diffusion methods to assess the efficacy of the compounds .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis was conducted on several benzotriazole derivatives. The results indicated that modifications to the phenylsulfanyl group significantly influenced the biological activity. Compounds with larger hydrophobic substituents demonstrated enhanced antibacterial properties compared to their smaller counterparts .
Toxicity and Safety Profile
The toxicity of benzotriazole derivatives is a critical consideration in their development for therapeutic use. Preliminary studies suggest that while some derivatives may exhibit cytotoxic effects at high concentrations, others maintain a favorable safety profile at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[1-(Phenylsulfanyl)cyclopentyl]-1H-1,2,3-benzotriazole, and how are reaction conditions optimized?
- The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, benzotriazole derivatives can be prepared by refluxing intermediates like 1-(chloromethyl)-1H-benzotriazole with thiophenol derivatives in dichloromethane using K₂CO₃ as a base . Key parameters include temperature control (e.g., 85°C for cyclization), solvent polarity, and stoichiometric ratios. Yield optimization often involves adjusting reaction time and purification via recrystallization .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are conflicting data resolved?
- FT-IR confirms functional groups (e.g., C-S stretching at ~600–700 cm⁻¹), while mass spectrometry determines molecular weight and fragmentation patterns. NMR (¹H/¹³C) resolves regiochemistry and cyclopentyl substitution. Discrepancies in spectral data (e.g., unexpected peaks) are addressed by repeating synthesis under inert atmospheres to avoid oxidation or by comparing computational predictions (DFT) with experimental results .
Advanced Research Questions
Q. How do computational tools like Molinspiration and SwissADME predict the bioactivity and pharmacokinetic properties of this compound?
- In silico studies assess drug-likeness via parameters like LogP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes or receptors). For instance, SwissADME predicts metabolic stability by analyzing cytochrome P450 interactions, guiding prioritization of derivatives for in vitro testing .
Q. What strategies improve regioselectivity during functionalization of the benzotriazole ring?
- The benzotriazole moiety acts as a directing group, stabilizing intermediates via resonance. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the phenylsulfanyl group. Regioselectivity is enhanced using sterically hindered ligands or microwave-assisted conditions to favor mono-substitution .
Q. How can solvatochromic analysis and DFT studies elucidate electronic properties and reactivity?
- Solvatochromic shifts in UV-Vis spectra (e.g., in polar vs. nonpolar solvents) reveal charge-transfer transitions. DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces, correlating with experimental reactivity in nucleophilic/electrophilic substitutions .
Q. What methodologies resolve contradictions in reaction yields during scale-up?
- Continuous crystallization processes address batch inconsistencies by controlling nucleation kinetics (e.g., using ATR-UV for real-time monitoring). Solubility data (e.g., in water at 273–353 K) inform temperature gradients, while seeding strategies ensure uniform crystal growth .
Q. How does the benzotriazole auxiliary enhance synthetic efficiency in multi-step reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
